Magnesium ionophore VII

Beschreibung

BenchChem offers high-quality Magnesium ionophore VII suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium ionophore VII including the price, delivery time, and more detailed information at info@benchchem.com.

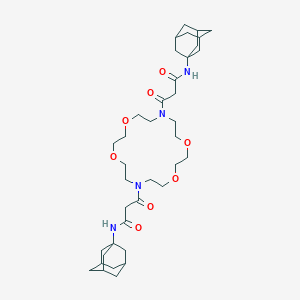

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-3-[16-[3-(1-adamantylamino)-3-oxopropanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60N4O8/c43-33(39-37-21-27-13-28(22-37)15-29(14-27)23-37)19-35(45)41-1-5-47-9-10-49-7-3-42(4-8-50-12-11-48-6-2-41)36(46)20-34(44)40-38-24-30-16-31(25-38)18-32(17-30)26-38/h27-32H,1-26H2,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOJCDBVJUPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)CC(=O)NC56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583334 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156210-12-7 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of Magnesium Ionophore VII (ETH 5220)

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and functional principles of Magnesium Ionophore VII, also known as ETH 5220. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry that underpins the remarkable selectivity of this ionophore for magnesium ions (Mg²⁺).

Introduction: The Significance of Selective Magnesium Sensing

Magnesium is the second most abundant intracellular divalent cation and plays a pivotal role in a vast array of physiological processes, including enzymatic reactions, signal transduction, and nucleic acid stability. Consequently, the ability to accurately measure free Mg²⁺ concentrations in biological systems is of paramount importance in both fundamental research and clinical diagnostics. Magnesium Ionophore VII has emerged as a critical tool for this purpose, primarily due to its high selectivity for Mg²⁺ over other biologically relevant cations such as calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺)[1]. This guide will elucidate the chemical principles that afford this selectivity, beginning with its synthesis.

Chemical Identity and Properties

Magnesium Ionophore VII is a synthetic neutral carrier ionophore. Its systematic chemical name is 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane[2].

| Property | Value |

| CAS Number | 156210-12-7[2][3] |

| Molecular Formula | C₃₈H₆₀N₄O₈[2][3] |

| Molecular Weight | 700.91 g/mol [2][3] |

| Appearance | White to off-white solid |

| Melting Point | 85-90 °C[3] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and THF. |

Synthesis of Magnesium Ionophore VII: A Convergent Approach

The synthesis of Magnesium Ionophore VII follows a convergent strategy, centered on the acylation of a pre-formed macrocycle, 1,10-diaza-18-crown-6. This method ensures a high-yield production of the target molecule with a straightforward purification process.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process: the preparation of the acylating agent followed by the coupling reaction with the diazacrown ether.

Caption: Synthetic workflow for Magnesium Ionophore VII.

Detailed Experimental Protocol

Step 1: Synthesis of N-(1-Adamantyl)-3-chloro-3-oxopropanamide (Acylating Agent)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.0 eq).

-

Chlorination: Add excess thionyl chloride (SOCl₂) (approx. 5.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude malonyl dichloride is used directly in the next step.

-

Amidation: Dissolve the crude malonyl dichloride in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Addition of Amine: Slowly add a solution of 1-adamantylamine (1.0 eq) and triethylamine (Et₃N) (1.1 eq) in anhydrous CH₂Cl₂.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylating agent. This is often used without further purification.

Step 2: Synthesis of Magnesium Ionophore VII

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask, dissolve 1,10-diaza-18-crown-6 (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

-

Addition of Acylating Agent: To this solution, add a solution of N-(1-adamantyl)-3-chloro-3-oxopropanamide (2.2 eq) in anhydrous CH₂Cl₂ dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford Magnesium Ionophore VII as a white solid.

Chemical Structure and Mechanism of Action

The remarkable selectivity of Magnesium Ionophore VII for Mg²⁺ is a direct consequence of its unique three-dimensional structure.

Structural Features

The ionophore consists of a central 1,10-diaza-18-crown-6 macrocycle, which serves as the primary binding site for the cation. Attached to each nitrogen atom of the diazacrown ether are two "arms," each terminating in a bulky adamantyl group. These arms play a crucial role in creating a specific coordination environment.

Mechanism of Magnesium Selectivity

The chelation of Mg²⁺ by Magnesium Ionophore VII is a classic example of host-guest chemistry. The oxygen and nitrogen atoms of the diazacrown ether ring provide a pre-organized cavity that is well-suited for the ionic radius of Mg²⁺. The carbonyl oxygen atoms from the side arms also participate in coordinating the magnesium ion.

The bulky adamantyl groups are not directly involved in the coordination but are critical for selectivity. They create a sterically hindered environment around the binding pocket, which favors the coordination of smaller cations like Mg²⁺ over larger ones like Ca²⁺. Furthermore, the lipophilic nature of the adamantyl groups enhances the solubility of the ionophore-cation complex in the nonpolar environment of an ion-selective membrane.

Caption: Mechanism of Mg²⁺ transport by Magnesium Ionophore VII.

Structural Verification: A Self-Validating System

The identity and purity of the synthesized Magnesium Ionophore VII must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantyl protons in the upfield region, typically between 1.5 and 2.2 ppm. The methylene protons of the crown ether will appear as a complex set of multiplets in the range of 2.5 to 4.0 ppm. The methylene protons of the malonamide linker will be observed around 3.4 ppm, and the amide protons will give a broad signal.

-

¹³C NMR: The carbon NMR will display distinct signals for the adamantyl cage, the crown ether backbone, the carbonyl carbons of the amide groups, and the methylene carbons of the linker.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized compound. The expected m/z value for the protonated molecule [M+H]⁺ is approximately 701.46.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide groups (around 3300 cm⁻¹), C-H stretching of the alkyl groups (2850-3000 cm⁻¹), and a strong C=O stretching of the amide carbonyls (around 1650 cm⁻¹).

Applications in Research and Development

The primary application of Magnesium Ionophore VII is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of Mg²⁺ activity[1][4]. These ISEs are widely used in:

-

Clinical Chemistry: For the rapid determination of ionized magnesium in blood serum, which is crucial for the diagnosis and monitoring of various diseases[5].

-

Cellular Biology: To measure intracellular free Mg²⁺ concentrations and study the role of magnesium in cellular processes.

-

Pharmaceutical Research: To investigate the interaction of drugs with magnesium-dependent enzymes and channels.

Conclusion

Magnesium Ionophore VII (ETH 5220) is a sophisticated molecule designed for the highly selective binding of magnesium ions. Its synthesis, while requiring careful execution, is based on well-established organic chemistry principles. The unique structural features of the ionophore, particularly the interplay between the diazacrown ether core and the bulky adamantyl-containing side arms, are the key to its exceptional selectivity. A thorough understanding of its synthesis and chemical structure is essential for its effective application in the development of reliable magnesium-selective sensors for a wide range of scientific and clinical applications.

References

- Google Patents. EP3818365A1 - Magnesium ion selective pvc membranes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000099) [hmdb.ca]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Magnesium ionophore VII Selectophore®, function tested 156210-12-7 [sigmaaldrich.com]

Magnesium Ionophore VII (ETH 5220): A Technical Guide to the Principles of Selective Magnesium Binding

An In-Depth Technical Guide for Researchers and Scientists

Abstract: Magnesium is the second most abundant intracellular cation and a critical cofactor in over 600 enzymatic reactions, making its precise measurement vital for biological and clinical research.[1] Magnesium Ionophore VII, also known as ETH 5220, has emerged as a pinnacle achievement in host-guest chemistry, offering exceptional selectivity for magnesium ions (Mg²⁺).[1] This guide provides an in-depth exploration of the molecular architecture and the fundamental principles governing the selective binding of Mg²⁺ by Magnesium Ionophore VII. We will dissect its structural components, elucidate the coordination chemistry, and detail its application in the fabrication of ion-selective electrodes (ISEs), providing a robust framework for researchers, scientists, and drug development professionals.

Part 1: The Molecular Architecture for Unparalleled Selectivity

The remarkable affinity and selectivity of Magnesium Ionophore VII for Mg²⁺ are not accidental; they are the result of a meticulously designed molecular structure.[1] The molecule, chemically named 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane, synergistically combines three key structural motifs to create a highly specific binding environment.[1][2]

Table 1: Chemical and Physical Properties of Magnesium Ionophore VII

| Property | Value | Reference |

| Chemical Name | 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane | [2] |

| Synonyms | ETH 5220, K22B5 | [2][3] |

| CAS Number | 156210-12-7 | [2] |

| Molecular Formula | C₃₈H₆₀N₄O₈ | [2] |

| Molecular Weight | 700.91 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 85-90 °C | [2] |

The Foundation: A Diaza-18-Crown-6 Ether Core

At the heart of the ionophore is a 4,13-diaza-18-crown-6 ether ring.[1] Crown ethers are macrocyclic ligands whose discovery revolutionized the field of host-guest chemistry. Their structure features a hydrophobic exterior, allowing them to dissolve in nonpolar environments like cell membranes, and a hydrophilic interior lined with electronegative oxygen atoms.[5] This pre-organized cavity is perfectly sized to encapsulate specific cations, forming the initial basis for ion recognition.

The Drivers of Selectivity: Double-Armed Diamide Side Chains

True selectivity for Mg²⁺ over other cations, particularly the challenging-to-discriminate Ca²⁺, is conferred by the two identical side chains attached to the nitrogen atoms of the diazacrown core.[1][6] Each arm is an N-adamantylcarbamoylacetyl group. The key functional components here are the diamide groups. The oxygen atoms within these amide functionalities act as potent Lewis basic sites, providing the primary coordination points for the hard Lewis acid Mg²⁺ ion. This interaction is more favorable for Mg²⁺ compared to Ca²⁺, contributing significantly to the ionophore's selectivity.[1]

The Anchors: Lipophilic Adamantyl Groups

Terminating each side chain is a bulky and highly lipophilic adamantyl group. These groups serve two critical functions:

-

Membrane Compatibility: They drastically increase the overall lipophilicity of the molecule, which is essential for its stable incorporation and function within the polymeric membranes of ion-selective electrodes.[1]

-

Steric Hindrance: They create a sterically crowded environment around the binding site. This steric bulk helps to fine-tune the geometry of the binding pocket, physically excluding larger, competing ions and further enhancing the selectivity for the smaller Mg²⁺ ion.[1]

Figure 1: Functional components of Magnesium Ionophore VII.

Part 2: The Principle of Magnesium Binding

The interaction between Magnesium Ionophore VII and a magnesium ion is a classic example of host-guest chemistry, governed by principles of coordination chemistry, thermodynamics, and kinetics. The process facilitates the transport of Mg²⁺ across a lipid bilayer through a mobile carrier mechanism.[1]

Coordination and Complexation

When the ionophore encounters a magnesium ion at a membrane-water interface, a complexation event occurs. This process involves several key steps:

-

Dehydration: The energetically unfavorable process of stripping the hydration shell (water molecules) from the Mg²⁺ ion.

-

Encapsulation: The partially dehydrated Mg²⁺ ion enters the hydrophilic cavity of the ionophore.

-

Coordination: The ion is stabilized by forming coordinate bonds with the electronegative oxygen and nitrogen atoms of the diazacrown ether and, crucially, the diamide side chains.[1] This formation of a stable ionophore-ion complex provides the thermodynamic driving force for the reaction.

The specific geometry and nature of these coordination sites are optimized for the charge density and ionic radius of Mg²⁺, forming a snug and energetically favorable complex.

Figure 2: The Mg²⁺ complexation and dehydration process.

Thermodynamic Selectivity

The efficacy of an ionophore is defined by its ability to bind the target ion preferentially in a mixture of other ions. This is quantified by the potentiometric selectivity coefficient, Kpot(Mg,J), where J is the interfering ion. For Magnesium Ionophore VII, the selectivity for Mg²⁺ over other physiologically relevant cations is excellent.[1]

Table 2: Potentiometric Selectivity Coefficients for Magnesium Ionophore VII

| Interfering Ion (J) | logKpot(Mg,J) | Implication |

| Ca²⁺ | -1.9 to -2.5 | High selectivity against Calcium[1][3] |

| Na⁺ | -3.9 | Very high selectivity against Sodium[3] |

| K⁺ | -3.3 | Very high selectivity against Potassium[3] |

| (Note: Lower logK values indicate greater selectivity for the primary ion, Mg²⁺.) |

This high selectivity is the cornerstone of its utility, allowing for accurate Mg²⁺ measurements even in complex biological fluids like blood serum where interfering ions are abundant.[3][7]

The Mobile Carrier Transport Mechanism

In applications like ISEs or for perturbing cellular ion gradients, the ionophore acts as a mobile carrier.[1][5] It shuttles ions across a hydrophobic barrier that would otherwise be impermeable to charged species.

Figure 3: The mobile carrier mechanism of Mg²⁺ transport.

The cycle involves:

-

Partitioning: The lipophilic ionophore resides within the membrane.

-

Interfacial Complexation: At the membrane surface, it binds a Mg²⁺ ion from the aqueous phase.

-

Translocation: The entire Mg²⁺-ionophore complex diffuses across the membrane down the concentration gradient.

-

Interfacial Decomplexation: On the opposite side, the Mg²⁺ is released into the aqueous phase.

-

Return: The free ionophore diffuses back to the original side to repeat the cycle.

Part 3: Practical Application - The Ion-Selective Electrode (ISE)

The primary application for Magnesium Ionophore VII is as the active sensing component in Mg²⁺-selective electrodes.[4][7] An ISE measures the activity (approximating concentration) of a specific ion in a solution by generating a potential difference across an ion-selective membrane.[8][9]

Crafting the Mg²⁺-Selective Membrane

A functional ISE membrane is a cocktail of several components dissolved in a solvent (like THF) and cast into a thin film.[6] The causality behind this composition is critical for performance.

Table 3: Recommended Membrane Composition for a Mg²⁺-ISE

| Component | Typical wt% | Function | Reference |

| Magnesium Ionophore VII | 1.00% | Selective Recognition: Binds Mg²⁺ to generate the signal. | [3] |

| Poly(vinyl chloride) (PVC) | ~32.0% | Structural Matrix: Provides physical support for the membrane. | [3] |

| 2-Nitrophenyl octyl ether (o-NPOE) | ~66.3% | Plasticizer: Acts as a membrane solvent, ensuring ionophore mobility and membrane fluidity. | [3] |

| Potassium tetrakis(4-chlorophenyl)borate | ~0.7% | Ionic Additive: Reduces membrane resistance and minimizes interference from anions. | [3] |

Experimental Workflow: Fabricating and Using a Mg²⁺-ISE

The following protocol outlines a self-validating system for the creation and use of a laboratory-grade Mg²⁺-ISE.

Figure 4: Experimental workflow for Mg²⁺ measurement using an ISE.

Step-by-Step Methodology:

-

Cocktail Preparation: Precisely weigh and dissolve the membrane components (Table 3) in a volatile solvent like tetrahydrofuran (THF). Complete dissolution is critical for a homogenous membrane.

-

Membrane Casting: Pour the cocktail into a casting ring on a clean glass plate and allow the THF to evaporate slowly over 24 hours. This creates a flexible, transparent polymeric membrane.

-

Electrode Assembly: Punch out a small disc from the membrane and mount it into a commercial or custom-made ISE body. Fill the electrode with an internal reference solution containing a fixed concentration of MgCl₂ and an Ag/AgCl reference wire.

-

Conditioning (Self-Validation Step): Soak the electrode tip in a mid-range MgCl₂ solution (e.g., 10⁻³ M) for several hours. This step is crucial for hydrating the membrane and allowing the components to equilibrate, ensuring a stable and reproducible baseline potential.

-

Calibration (Self-Validation Step): Sequentially measure the electrode potential (EMF) in a series of standard solutions of known Mg²⁺ concentration (e.g., 10⁻⁶ M to 10⁻¹ M). Plot the measured potential vs. the logarithm of the Mg²⁺ activity. A linear response with a slope near +29.6 mV per decade for a divalent cation at 25°C (as predicted by the Nernst equation) validates the electrode's proper function.[8]

-

Sample Measurement: Immerse the calibrated electrode in the unknown sample and record the stable potential reading.

-

Concentration Determination: Interpolate the measured potential from the sample onto the calibration curve to determine the Mg²⁺ concentration.

Conclusion

Magnesium Ionophore VII (ETH 5220) stands as a testament to rational molecular design. Its unique architecture, featuring a diazacrown ether core, diamide coordinating arms, and lipophilic adamantyl anchors, creates a binding environment of exceptional selectivity and affinity for magnesium ions. The principle of its function is rooted in the fundamentals of host-guest coordination chemistry, enabling it to act as an efficient mobile carrier. This property has been expertly harnessed in the field of potentiometry, making Magnesium Ionophore VII an indispensable tool for researchers requiring accurate and reliable measurement of magnesium in complex chemical and biological systems.

References

-

Title: Magnesium Ionophore VII – 10 mg. Source: Blue Tiger Scientific. URL: [Link]

-

Title: Principle of ion-selective electrode (I.S.E.). Source: University of Science and Technology of China. URL: [Link]

-

Title: Ethernet Transmitter Series PR 5220. Source: Data Weighing Systems. URL: [Link]

-

Title: Ionophore - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Ion Selective Electrode. Source: Alpha Measurement Solutions. URL: [Link]

-

Title: Ethernet Transmitter Series PR 5220. Source: Data Weighing Systems. URL: [Link]

-

Title: Examples of known amide magnesium ionophores of different structures... Source: ResearchGate. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 镁离子载体 VII for ion-selective electrodes, Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. Ionophore - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. agscientific.com [agscientific.com]

- 8. sfu.ca [sfu.ca]

- 9. alpha-measure.com [alpha-measure.com]

Introduction: The Physicochemical Keys to Ion Transport

An In-depth Technical Guide to the Lipophilicity and Solubility of Magnesium Ionophore VII

Magnesium ionophore VII, chemically identified as 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane, is a highly selective neutral ionophore designed for the complexation and transport of magnesium ions (Mg²⁺).[1] Its primary application lies in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of Mg²⁺ activity in complex biological and environmental samples.[2][3] The efficacy of any ionophore, including Magnesium Ionophore VII, is fundamentally governed by two intertwined physicochemical properties: lipophilicity and solubility.

Lipophilicity, the "fat-loving" nature of a molecule, dictates its ability to partition into and traverse the hydrophobic core of lipid membranes.[4][5] For an ionophore, this is the gateway to its biological or sensing function. Solubility, conversely, determines the practical handling and deliverability of the compound, whether for preparing a stock solution for an in vitro assay or for casting the sensing membrane of an electrode. An imbalance—too little lipophilicity, and the ionophore never reaches its target membrane; too little solubility, and it cannot be effectively formulated.

This guide provides a detailed examination of these two critical parameters for Magnesium Ionophore VII, exploring the structural basis for its behavior, standardized protocols for its experimental determination, and the ultimate impact on its application in research and diagnostics.

Core Physicochemical Properties

The molecular architecture of Magnesium Ionophore VII is meticulously designed. A central Diaza-18-crown-6 ether ring provides a coordination sphere for Mg²⁺, while two flanking N-adamantylcarbamoylacetyl side chains confer the high lipophilicity required for membrane insertion.[1] The bulky, cage-like adamantyl groups are profoundly nonpolar, effectively anchoring the molecule within a lipidic environment.

| Property | Value | Source |

| Chemical Name | 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane | [1] |

| Synonyms | K22B5 | [2] |

| CAS Number | 156210-12-7 | [6] |

| Molecular Formula | C₃₈H₆₀N₄O₈ | [6] |

| Molecular Weight | 700.91 g/mol | [6] |

| Appearance | Solid | [6] |

| Melting Point | 85-90 °C | [6] |

| Storage Temperature | -20°C | [6] |

Part 1: Lipophilicity - The Gateway to the Membrane

Theoretical Framework

Lipophilicity is a measure of a compound's affinity for a lipophilic (non-polar) environment relative to a hydrophilic (polar/aqueous) one.[4] It is the primary determinant of an ionophore's ability to partition from an aqueous phase into a lipid bilayer or a polymeric sensing membrane.[5] The most common metric for quantifying lipophilicity is the partition coefficient (P), or its logarithmic form, LogP , which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

LogP = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

A high, positive LogP value indicates high lipophilicity. The adamantyl groups of Magnesium Ionophore VII are the dominant contributors to its lipophilic character, ensuring it remains stably embedded within the PVC and plasticizer matrix of an ISE membrane.[1] While a specific LogP value for Magnesium Ionophore VII is not readily published, comparable magnesium ionophores like ETH 5506 (Magnesium Ionophore VI) exhibit high lipophilicity with a reported LogP of 8.5, suggesting a similar profile for Ionophore VII. This high lipophilicity is crucial for preventing the leaching of the ionophore from the sensing membrane into the aqueous sample, ensuring long-term sensor stability.

Visualization: Ionophore Mechanism of Action

Caption: Role of lipophilicity in membrane partitioning and ion transport.

Experimental Protocol: LogP Determination via Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a solute between n-octanol and water.[7]

Materials:

-

Magnesium Ionophore VII

-

n-Octanol (pre-saturated with water)

-

Purified Water, Type I (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer and/or shaker

-

Centrifuge

-

Quantification instrument (e.g., HPLC-UV or LC-MS)

Procedure:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of Magnesium Ionophore VII in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Partitioning:

-

Add a precise volume of the pre-saturated n-octanol and pre-saturated water to a centrifuge tube (a 1:1 or 2:1 ratio is common).

-

Spike a small volume of the ionophore stock solution into the biphasic system. The final concentration should be detectable in both phases.

-

Cap the tube securely and shake vigorously for 1-2 hours at a controlled temperature (typically 25°C) to allow equilibrium to be reached.

-

-

Phase Separation: Centrifuge the tube at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer, taking extreme care not to disturb the interface.

-

Quantification: Analyze the concentration of Magnesium Ionophore VII in each aliquot using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log (Concentration in n-octanol / Concentration in water). For robust data, the experiment should be performed in triplicate.

Part 2: Solubility - The Prerequisite for Application

Theoretical Framework

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a highly lipophilic compound like Magnesium Ionophore VII, aqueous solubility is expected to be extremely low. However, its solubility in organic solvents is critical for its practical use. For instance, when preparing an ISE, the ionophore must be dissolved in a solvent like tetrahydrofuran (THF) along with the PVC polymer and a plasticizer before being cast into a thin membrane.[2] Similarly, for in vitro biological studies, a stock solution is typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

Understanding the solubility limits in various solvents is essential for:

-

Formulation: Ensuring a homogeneous membrane cocktail for reproducible ISE performance.

-

Stock Solution Preparation: Avoiding precipitation in experimental assays, which would lead to inaccurate concentration-response curves.

-

Drug Development: Predicting absorption and bioavailability challenges for potential therapeutic applications.

Visualization: Experimental Workflow for Solubility Assessment

Caption: Workflow for thermodynamic solubility determination.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Magnesium Ionophore VII (solid)

-

Test solvents (e.g., THF, DMSO, ethanol, buffer solutions)

-

Microcentrifuge tubes or glass vials

-

Thermostatic shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Quantification instrument (e.g., HPLC-UV with a validated method)

Procedure:

-

Preparation: Add an excess amount of solid Magnesium Ionophore VII to a pre-determined volume of the test solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: Remove the vials from the shaker. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed and carefully collect the supernatant, or filter the solution through a chemical-resistant syringe filter (e.g., PTFE).

-

Sample Analysis:

-

Immediately dilute a known volume of the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the ionophore in the diluted sample using a pre-calibrated HPLC-UV or similar system.

-

-

Calculation: Back-calculate the concentration in the original, undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of Magnesium Ionophore VII in that specific solvent at that temperature.

Conclusion: A Symbiotic Relationship for Optimal Function

The high lipophilicity and specific organic solvent solubility of Magnesium Ionophore VII are not independent features but rather a finely tuned combination that underpins its success as a selective Mg²⁺ sensor. Its profound lipophilicity, driven by its adamantyl moieties, ensures its stable retention and proper orientation within the hydrophobic environment of a sensing membrane. Concurrently, its solubility in organic solvents like THF enables the practical fabrication of these membranes. For researchers and developers, a thorough understanding and experimental validation of these core properties are indispensable for designing robust analytical tools and exploring the broader potential of this sophisticated molecule.

References

- Benchchem. (n.d.). Magnesium ionophore VII | 156210-12-7.

- Creative Biolabs. (n.d.). Lipophilicity.

- Jiang, H., & Liu, H. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

- Spichiger, U. E., et al. (2000). A Comparison of Neutral Mg2+-Selective Ionophores in Solvent Polymeric Membranes: Complex Stoichiometry and Lipophilicity. Analytical Sciences.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Sigma-Aldrich. (n.d.). Magnesium ionophore VII Selectophore®, function tested 156210-12-7.

- Valko, K. (2007, February 28). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Chromatography Online.

- Sigma-Aldrich. (n.d.). Magnesium.

- Blue Tiger Scientific. (n.d.). Magnesium Ionophore VII – 10 mg.

- Wikipedia. (n.d.). Ionophore.

- Yang, K., & Boles, J. E. (n.d.). Balancing water solubility with membrane permeability in the design of a synthetic ionophore. ChemRxiv.

- AG Scientific. (n.d.). Magnesium Ionophores for Ion Selective Electrodes.

- Sigma-Aldrich. (n.d.). Magnesium ionophore VI Selectophore®, function tested 151058-38-7.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. agscientific.com [agscientific.com]

- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 5. Ionophore - Wikipedia [en.wikipedia.org]

- 6. Magnesium ionophore VII Selectophore®, function tested 156210-12-7 [sigmaaldrich.com]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Introduction: The Challenge of Selective Magnesium Detection

An In-depth Technical Guide to Magnesium Ionophore VII (ETH 5220)

Abstract: Magnesium ions (Mg²⁺) are the second most abundant intracellular cations and serve as a critical cofactor in over 600 enzymatic reactions, making their precise measurement vital for research in cellular physiology, drug development, and clinical diagnostics.[1] This guide provides a comprehensive technical overview of Magnesium Ionophore VII (ETH 5220), a highly selective neutral ionophore. While the primary and well-established application of this molecule is in potentiometric sensing via ion-selective electrodes (ISEs), this document will also explore its structural characteristics in the context of spectroscopic methodologies. We will delve into the core principles of its selective Mg²⁺ binding, provide detailed protocols for its use in ISE fabrication, and discuss the structural reasons for its non-fluorescent nature, offering a forward-looking perspective on how such a selective binding motif could be adapted for optical sensing platforms.

Magnesium's ubiquitous role in biological systems, from ATP metabolism to DNA synthesis and neuromuscular function, necessitates robust tools for its quantification.[1] A primary analytical challenge lies in differentiating Mg²⁺ from calcium (Ca²⁺), another divalent cation that is often present at similar or higher concentrations extracellularly and shares chemical similarities.[2][3] The development of highly selective ionophores—lipophilic molecules that reversibly bind and transport ions across membranes—has been a cornerstone of progress in this area.[4] Magnesium Ionophore VII, also known as 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane, represents a pinnacle of rational design for this purpose, offering exceptional selectivity for Mg²⁺ in complex biological and environmental samples.[1][5]

It is critical to establish at the outset that Magnesium Ionophore VII is a potentiometric sensor component, not a fluorescent or chromogenic probe. Its molecular structure lacks an intrinsic fluorophore or chromophore, and its mechanism of action is based on generating an electrical potential difference, not an optical signal. This guide will first detail its established role and then explore the structural considerations for spectroscopic applications.

Mechanism of Action: The Structural Basis for Unparalleled Selectivity

The remarkable efficacy of Magnesium Ionophore VII stems from its meticulously engineered host-guest chemistry.[1] Its structure is a synergistic combination of a flexible scaffold and specific coordinating ligands that create a binding pocket perfectly tailored for the magnesium ion.

-

Azacrown Ether Core: At its heart is a 4,13-diaza-18-crown-6 ether ring. This macrocycle provides a pre-organized, hydrophilic cavity that encapsulates the target cation.[1]

-

Diamide Side Chains: Covalently attached to the nitrogen atoms of the crown ether are two N-adamantylcarbamoylacetyl side chains. These "double arms" are the key to the ionophore's high selectivity. They fold around the encapsulated ion, with the oxygen atoms of the diamide groups providing the ideal coordination geometry and bond distances for the small, hard Mg²⁺ ion.[1]

-

Thermodynamic and Kinetic Stability: The combination of the crown ether and diamide arms creates a three-dimensional cavity that dehydrates the Mg²⁺ ion and forms a stable coordination complex. The energy penalty for Ca²⁺, which has a larger ionic radius, to adopt this specific coordination geometry is significantly higher, forming the thermodynamic basis for selectivity.[3][6]

The binding process can be visualized as a conformational change where the flexible arms of the ionophore wrap around the magnesium ion, displacing water molecules and creating a stable, lipophilic complex that can partition into the organic membrane of an electrode.

Figure 1: Mechanism of Mg²⁺ complexation and phase transfer.

Application in Potentiometric Sensing: The Ion-Selective Electrode (ISE)

The primary application of Magnesium Ionophore VII is as the active sensing component in liquid polymeric membrane electrodes for the potentiometric determination of Mg²⁺ activity.[7]

Principle of Operation

An ISE works by measuring the electrical potential difference that arises across a selective membrane separating the sample solution from an internal reference solution. The ionophore, embedded within a plasticized PVC membrane, selectively binds to Mg²⁺ ions from the sample. This binding event creates a charge separation at the membrane-sample interface, generating a potential that is proportional to the logarithm of the magnesium ion activity in the sample, as described by the Nernst equation.

Figure 2: Schematic of an Ion-Selective Electrode (ISE) setup.

Performance Characteristics

The defining feature of Magnesium Ionophore VII is its superior selectivity for Mg²⁺ over other biologically relevant cations. This is quantified by the potentiometric selectivity coefficient (log KpotMg,J), where a more negative value indicates greater selectivity for Mg²⁺ over the interfering ion J.

| Interfering Ion (J) | log KpotMg,J | Implication for Measurement |

| Ca²⁺ | -2.6 | High selectivity against calcium, a critical feature for biological samples. |

| Na⁺ | -3.0 | Excellent rejection of sodium ions. |

| K⁺ | -2.1 | Strong selectivity against potassium ions. |

| Li⁺ | -3.8 | Very high selectivity against lithium ions. |

| Table 1: Selectivity coefficients for a typical ISE membrane formulation using Magnesium Ionophore VII. Data sourced from Sigma-Aldrich.[7] |

Experimental Protocol: Fabrication of a Mg²⁺-Selective Electrode

This protocol describes the preparation of a solvent polymeric membrane for use in an ISE.

Causality Statement: The choice of a high-molecular-weight PVC creates a durable but inert matrix. The plasticizer (e.g., 2-Nitrophenyl octyl ether) is crucial; it acts as a solvent for the ionophore and additive, ensuring their mobility within the membrane and enabling the ion-exchange process. The borate salt is a lipophilic additive that reduces membrane resistance and improves the Nernstian response.

Materials:

-

Magnesium Ionophore VII (1.00 wt%)

-

Potassium tetrakis(4-chlorophenyl)borate (0.71 wt%)

-

Poly(vinyl chloride), high molecular weight (32.00 wt%)

-

2-Nitrophenyl octyl ether (NPOE), plasticizer (66.29 wt%)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Component Dissolution: In a clean glass vial, weigh and combine all solid components (Ionophore, PVC, borate salt).

-

Solvent Addition: Add the plasticizer (NPOE) and then add a minimal amount of THF (approx. 2 mL) to completely dissolve the mixture. Swirl gently until a homogenous, slightly viscous "cocktail" is formed.

-

Membrane Casting: Place a glass ring (2-3 cm diameter) on a clean, level glass plate. Carefully pour the cocktail into the ring.

-

Solvent Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24-48 hours. This slow process is critical to prevent the formation of bubbles and ensure a mechanically stable, uniform membrane.

-

Electrode Assembly: Once the membrane is fully formed and dry, use a cork borer to cut a small disc (5-7 mm diameter). Mount this disc into a commercially available ISE body (e.g., Philips IS-561).

-

Conditioning (Self-Validation Step): Fill the electrode body with an internal filling solution (e.g., 0.1 M MgCl₂). To ensure stable and reproducible potentials, the electrode must be conditioned by soaking it in a 0.01 M MgCl₂ solution for at least 4 hours before first use. This allows the membrane interfaces to equilibrate.

-

Calibration: Before measuring unknown samples, calibrate the electrode using a series of standard MgCl₂ solutions (e.g., 10⁻⁵ M to 10⁻¹ M) to determine its linear range and slope (which should be close to the theoretical Nernstian value of ~29 mV per decade change in Mg²⁺ activity at 25°C).

Spectroscopic Properties: Analysis and Future Outlook

As established, Magnesium Ionophore VII is not inherently fluorescent or chromogenic. Its absorption spectrum is dominated by the electronic transitions within the amide and phenyl groups, which are not significantly altered by ion binding in a way that produces a useful optical signal.

Why is it Not a Spectroscopic Probe?

Spectroscopic ion indicators typically rely on one of two primary mechanisms, both of which are absent in the native structure of Magnesium Ionophore VII:

-

Photoinduced Electron Transfer (PET): In a PET sensor, a fluorophore is linked to the ion-binding moiety (receptor). In the absence of the target ion, the receptor can quench the fluorophore's excited state via electron transfer. Ion binding alters the redox potential of the receptor, inhibiting PET and "turning on" fluorescence.[1][8] Magnesium Ionophore VII lacks a fluorophore component.

-

Intramolecular Charge Transfer (ICT): In ICT sensors, ion binding alters the electron-donating or electron-withdrawing properties of groups conjugated to a chromophore, leading to a shift in the absorption or emission wavelength.[8] The structure of Magnesium Ionophore VII does not possess such a conjugated system that would be sensitive to the electrostatic changes from Mg²⁺ binding.

Conceptual Adaptation for Fluorescence Sensing

The high selectivity of the Magnesium Ionophore VII scaffold makes it an attractive candidate for development into a fluorescent sensor. The key would be to covalently attach a suitable fluorophore whose properties are sensitive to the conformational changes that occur upon Mg²⁺ binding.

Figure 3: Conceptual model for adapting Ionophore VII for fluorescence sensing.

Such a design would leverage the field-proven selectivity of the ionophore while translating the binding event into a measurable optical signal. This would require significant synthetic chemistry efforts but could potentially yield a new class of highly selective fluorescent magnesium indicators.

Conclusion

Magnesium Ionophore VII (ETH 5220) is a powerful and highly selective tool for the quantitative analysis of magnesium ions. Its primary and validated application is in the field of electrochemistry as the core sensing component of potentiometric ion-selective electrodes. Its sophisticated molecular design provides a stable and specific binding pocket for Mg²⁺, enabling accurate measurements in complex matrices where interfering ions like Ca²⁺ are present. While it does not possess intrinsic spectroscopic properties suitable for optical detection, its exceptional binding motif serves as an ideal foundation for the future design of next-generation fluorescent sensors. Understanding both the capabilities and limitations of this molecule, as detailed in this guide, is essential for its proper application and for inspiring innovation in the field of ion sensing.

References

-

Liu, M., Yu, X., Li, M., et al. (2018). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. RSC Advances, 8, 12573-12587. [Link]

-

Wikipedia (n.d.). Ionophore. [Link]

-

Chen, Y., et al. (2018). Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins. Proceedings of the National Academy of Sciences, 115(32), 8149-8154. [Link]

-

Dudek, M., et al. (2012). Competition among Ca2+, Mg2+, and Na+ for model ion channel selectivity filters. The Journal of Physical Chemistry B, 116(40), 12098-12106. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. Many-body effect determines the selectivity for Ca2+ and Mg2+ in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionophore - Wikipedia [en.wikipedia.org]

- 5. マグネシウムイオノフォアVII for ion-selective electrodes, Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 6. Competition among Ca2+, Mg2+, and Na+ for model ion channel selectivity filters: determinants of ion selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]

4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane properties

An In-Depth Technical Guide to the Properties and Potential of 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The macrocyclic compound 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane represents a fascinating convergence of structural motifs with significant potential in supramolecular chemistry and drug development. Its architecture, featuring a diaza-18-crown-6 core symmetrically functionalized with bulky, lipophilic adamantyl groups, suggests a unique profile of ionophoric capability, metabolic stability, and membrane interaction. This guide provides a comprehensive analysis of its predicted properties, proposes a robust synthetic and characterization workflow, and outlines a strategic approach for its biological evaluation. While direct literature on this specific molecule is nascent, this document synthesizes established principles from its constituent parts to offer a foundational resource for researchers.

Molecular Architecture and Predicted Physicochemical Profile

The subject molecule is a sophisticated derivative of a diaza-18-crown-6 ether. The core macrocycle is known for its ability to selectively chelate cations, particularly potassium (K⁺), within its electron-rich cavity. The two nitrogen atoms at the 4 and 13 positions serve as strategic points for functionalization.

In this case, they are appended with N-adamantylcarbamoylacetyl groups. The key components are:

-

Diaza-18-crown-6 Core: A 18-membered ring containing four oxygen and two nitrogen atoms. This structure is pre-organized for cation binding.

-

Acetyl Linker: Provides a stable, covalent connection between the macrocycle's nitrogen atoms and the functional adamantyl groups.

-

N-Adamantylcarbamoyl Moiety: The adamantyl group is a rigid, bulky, and highly lipophilic diamondoid hydrocarbon. Its incorporation into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and facilitate membrane anchoring.

Predicted Properties

The combination of the hydrophilic crown ether core and the lipophilic adamantyl appendages results in an amphiphilic molecule. This duality is expected to govern its solubility, membrane permeability, and potential for self-assembly.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Weight | ~731 g/mol | Calculated from chemical formula: C₄₀H₆₆N₄O₈ |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, Dichloromethane, Chloroform) | The large, nonpolar surface area of the two adamantyl groups will likely dominate, reducing aqueous solubility despite the crown ether core. |

| LogP (Lipophilicity) | High | Adamantane is known to significantly increase lipophilicity, suggesting a high partition coefficient between octanol and water. |

| Ion Complexation | Expected to retain affinity for alkali metal cations (e.g., K⁺, Na⁺) | The diaza-18-crown-6 core's binding pocket remains intact. Cation binding may induce conformational changes that orient the adamantyl groups. |

| Metabolic Stability | High | The adamantyl cage protects the amide linkage from enzymatic hydrolysis, a common strategy to improve the pharmacokinetic profile of drug candidates. |

Proposed Synthetic and Purification Workflow

The synthesis of this molecule can be achieved through a straightforward and robust two-step process starting from commercially available 1,7,10,16-tetraoxa-4,13-diazacyclooctadecane (diaza-18-crown-6).

Synthetic Protocol

Step 1: Acylation of Diaza-18-crown-6 The first step involves the acylation of the secondary amine groups on the crown ether with a suitable acetylating agent, such as chloroacetyl chloride, to introduce the reactive handles for the subsequent coupling reaction.

-

Dissolve diaza-18-crown-6 (1 equivalent) and a non-nucleophilic base like triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride (2.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dichlorinated intermediate.

Step 2: Nucleophilic Substitution with 1-Adamantylamine The final step is the coupling of the chlorinated intermediate with 1-adamantylamine.

-

Dissolve the dichlorinated crown ether intermediate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add 1-adamantylamine (2.5 equivalents) and a base such as potassium carbonate (3 equivalents).

-

Heat the reaction mixture to 60-80°C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product using column chromatography on silica gel to obtain the final compound.

Workflow Visualization

Caption: Proposed two-step synthesis of the target macrocycle.

Recommended Structural and Purity Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire spectra in CDCl₃ or DMSO-d₆. Expect to see characteristic peaks for the adamantyl cage protons (a broad multiplet), the methylene protons of the crown ether backbone, and the protons of the acetyl linker. The disappearance of the N-H proton from the parent crown ether is a key indicator of successful acylation.

-

¹³C NMR: Will confirm the presence of all unique carbon environments, including the carbonyl carbons of the amide and the distinct carbons of the adamantyl and crown ether moieties.

-

-

Mass Spectrometry (MS):

-

Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecule. The primary observation should be the [M+H]⁺ or [M+Na]⁺ adduct, matching the calculated molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., C18 column) to assess the purity of the final compound. A gradient elution with water and acetonitrile (both containing 0.1% formic acid or TFA) is a good starting point. Purity should be >95% for use in biological assays.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Identify key functional groups. Look for the strong C=O stretching vibration of the amide bond (typically around 1640-1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹) of the secondary amide.

-

Characterization Workflow Diagram

Caption: Workflow for the analytical validation of the final compound.

Hypothetical Biological Evaluation Cascade

The unique amphiphilic structure suggests several potential biological applications, primarily related to membrane interaction and ion transport. A tiered screening approach is proposed to efficiently probe these possibilities.

Proposed Screening Protocols

Tier 1: Foundational Assays

-

Cytotoxicity Assessment:

-

Protocol: Use a standard MTS or MTT assay on a panel of cell lines (e.g., HeLa, HEK293, and a cancer cell line like A549).

-

Objective: Determine the concentration range at which the compound is non-toxic. This is critical for interpreting results from subsequent functional assays. Incubate cells with a serial dilution of the compound for 48-72 hours.

-

-

Ionophoric Activity Screening:

-

Protocol: Utilize ion-selective electrodes or commercially available fluorescent ion indicators (e.g., Flame-Photometer for K⁺) in a model lipid vesicle system (liposomes).

-

Objective: Quantify the compound's ability to transport cations (K⁺, Na⁺) across a lipid bilayer. Compare the transport rate to a known ionophore like Valinomycin.

-

Tier 2: Mechanism of Action & Advanced Assays (If Tier 1 is positive)

-

Patch-Clamp Electrophysiology:

-

Protocol: If the compound shows potent ionophoric activity, use whole-cell patch-clamp on cultured cells to investigate if it forms defined channels or acts as a mobile carrier.

-

Objective: Characterize the biophysical properties of the ion transport, such as ion selectivity and voltage dependence.

-

-

Antiviral Activity Assay:

-

Protocol: The adamantane moiety is famously a pharmacophore in antiviral drugs like Amantadine, which targets viral ion channels (e.g., M2 proton channel of Influenza A). An antiviral screen against relevant viruses is therefore warranted.

-

Objective: Assess the ability of the compound to inhibit viral replication in a cell-based assay.

-

Biological Evaluation Workflow

Caption: A tiered workflow for the biological evaluation of the macrocycle.

Conclusion and Future Directions

4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane is a molecule of significant academic and pharmaceutical interest. Its design elegantly combines the selective cation-binding properties of a crown ether with the robust, lipophilic, and pharmacologically validated adamantane scaffold. The proposed synthetic route is feasible, and the characterization and evaluation workflows provide a clear path to understanding its true potential. Future research should focus on executing these protocols, with particular attention to its ion transport capabilities and its potential as an antiviral agent. The insights gained will pave the way for the rational design of next-generation macrocyclic therapeutics.

References

-

Title: Adamantane in medicinal chemistry. Source: National Center for Biotechnology Information (PubMed Central) URL: [Link]

-

Title: The Adamantane Moiety in the Structure of Potential Drugs. Source: MDPI (Molecules) URL: [Link]

-

Title: Adamantane-based drugs as M2 proton channel inhibitors in antiviral therapy of influenza A. Source: ScienceDirect (Heliyon) URL: [Link]

An In-depth Technical Guide to the Azacrown Ether Core of Magnesium Ionophore VII

Abstract

Magnesium is the second most abundant intracellular cation and a critical cofactor for a vast array of enzymatic reactions essential for life.[1] Understanding the dynamics of intracellular magnesium homeostasis is paramount in various fields, from fundamental cell biology to drug development. Magnesium Ionophore VII, also known as ETH 5220, has emerged as a powerful molecular tool for the selective measurement of magnesium ions (Mg²⁺).[2] This technical guide provides a comprehensive exploration of the central component of this ionophore: the azacrown ether core. We will delve into the structural basis of its remarkable selectivity for Mg²⁺, the intricate mechanism of ion complexation, and its practical applications in the fabrication of ion-selective electrodes (ISEs) for precise magnesium quantification. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, mechanistic understanding of this essential analytical tool.

The Crucial Role of Intracellular Magnesium: A Biological Imperative

Magnesium as a Vital Co-factor

Magnesium's importance in biological systems cannot be overstated. It is integral to the function of hundreds of enzymes, playing a crucial role in processes such as ATP metabolism, DNA and RNA synthesis, and signal transduction.[1] Magnesium ions stabilize the structure of nucleic acids and are essential for the catalytic activity of kinases and other enzymes that are central to cellular metabolism. Normal serum blood magnesium levels are typically between 1.8 and 2.2 mg/dL.[3]

Challenges in Measuring Intracellular Magnesium

Despite its abundance and importance, accurately measuring intracellular free Mg²⁺ concentrations has been a significant challenge for researchers.[4] The majority of intracellular magnesium is bound to ATP, proteins, and other cellular components, with only a small fraction existing as free, ionized Mg²⁺. This low concentration of free Mg²⁺, coupled with the presence of other highly abundant cations like potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺), makes selective detection difficult.[4] The development of highly selective ionophores has been a critical breakthrough in overcoming this analytical hurdle.

Introduction to Ionophores for Magnesium Detection

Principles of Ionophore-Mediated Ion Transport

Ionophores are lipophilic molecules that can reversibly bind and transport ions across lipid membranes.[4][5] They function as mobile carriers, partitioning into the cell membrane and creating a complex with the target ion at the membrane-water interface.[1][5] This ionophore-ion complex then diffuses across the membrane, releasing the ion on the other side. This process is driven by the electrochemical gradient of the ion.[5] The key to an effective ionophore is its ability to selectively bind a specific ion in the presence of other, often more concentrated, ions.[5]

The Evolution of Magnesium-Selective Ionophores

The quest for a highly selective Mg²⁺ ionophore has been a central theme in the field of ion-selective electrodes. Early ionophores often suffered from interference from Ca²⁺, which has similar chemical properties to Mg²⁺.[4] The development of neutral carrier-based ionophores, such as the various magnesium ionophores (I through VII), represented a significant advancement.[6][7][8] Among these, Magnesium Ionophore VII has demonstrated exceptional selectivity for Mg²⁺, making it a preferred choice for many applications.

Magnesium Ionophore VII (ETH 5220): A Molecular Marvel

Chemical Structure and Properties

Magnesium Ionophore VII is chemically known as 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane. Its structure is characterized by a central azacrown ether ring functionalized with two bulky side chains.

| Property | Value |

| Chemical Formula | C₃₈H₆₀N₄O₈ |

| Molecular Weight | 700.91 g/mol |

| CAS Number | 156210-12-7 |

| Appearance | Solid |

| Storage Temperature | -20°C |

The Azacrown Ether Core: The Heart of Selectivity

At the heart of Magnesium Ionophore VII lies a 4,13-diaza-18-crown-6 ether ring.[1] This 18-membered macrocycle contains four oxygen and two nitrogen atoms that act as donor sites for cation coordination.[1] The size of the cavity created by this ring is a critical determinant of its ion selectivity.[1] While the cavity of a standard 18-crown-6 ether is generally considered optimal for potassium ions, the presence of the two nitrogen atoms in the diazacrown ring alters its conformational flexibility and electronic properties, making it well-suited for coordinating with divalent cations like Mg²⁺.[1][9]

The Azacrown Ether Core in Action: Mechanism of Magnesium Sequestration

The remarkable selectivity of Magnesium Ionophore VII for Mg²⁺ arises from a sophisticated interplay between its azacrown ether core and its diamide side chains.[1]

The "Best-Fit" Model: Size and Coordination

The pre-organized cavity of the 4,13-diaza-18-crown-6 ether core provides a snug fit for the magnesium ion.[1] The four oxygen and two nitrogen atoms of the crown ether ring, along with the two amide oxygen atoms from the side chains, create a coordination sphere that satisfies the geometric and electronic requirements of the Mg²⁺ ion. This "best-fit" model explains the ionophore's ability to discriminate against larger cations like Ca²⁺ and smaller, monovalent cations like Na⁺ and K⁺.

The Synergistic Role of the Diamide Side Chains

Attached to the nitrogen atoms of the diazacrown ether are two N-adamantylcarbamoylacetyl side chains.[1] These side chains play a crucial role in fine-tuning the selectivity and stability of the Mg²⁺ complex. The amide oxygen atoms in these side chains participate directly in the coordination of the magnesium ion, completing its coordination sphere.[1] This cooperative binding between the crown ether and the side chains significantly enhances the stability of the Mg²⁺-ionophore complex.

Lipophilicity and Membrane Partitioning: The Adamantyl Advantage

The bulky adamantyl groups at the ends of the side chains serve a dual purpose. Firstly, they significantly increase the lipophilicity of the ionophore, which is essential for its partitioning into and function within the lipid bilayer of a cell membrane or the polymeric membrane of an ion-selective electrode.[1] Secondly, the adamantyl groups create a sterically hindered environment around the complexed magnesium ion.[1] This steric hindrance helps to exclude larger, potentially interfering ions and further refines the binding pocket to favor the specific charge density and coordination preferences of Mg²⁺.[1]

Caption: Workflow for intracellular Mg²⁺ measurement.

Future Perspectives and Emerging Applications

The exceptional selectivity of Magnesium Ionophore VII continues to make it an indispensable tool in biomedical research. Future research may focus on incorporating this ionophore into novel sensor platforms, such as optical sensors (optodes) and microfluidic devices, for high-throughput screening and in vivo imaging of magnesium dynamics. Furthermore, the principles underlying the design of Magnesium Ionophore VII can inform the development of new ionophores with tailored selectivities for other biologically important ions.

References

-

MDPI. Dipodal Tetraamide Derivatives of 1,10-Diaza-18-Crown-6 and Alkylmalonic Acids—Synthesis and Use as Ionophores in Ion Selective Membrane Electrodes. [Link]

-

PubMed. Influence of lipophilic inert electrolytes on the selectivity of polymer membrane electrodes. [Link]

-

PubMed Central. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. [Link]

- Google Patents. WO2020007623A1 - Magnesium ion selective membranes.

-

Wikipedia. Ionophore. [Link]

-

Keio University. Design and synthesis of calcium and magnesium ionophores based on double-armed diazacrown ether compounds and their application to an ion-sensing component for an ion-selective electrode. [Link]

-

Texas Tech University. METAL ION COMPLEXATION BY LARIAT ETHERS WITH PARTIALLY FLUORINATED SIDE ARMS. [Link]

-

National Center for Biotechnology Information. Magnesium - StatPearls. [Link]

-

MDPI. Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. Magnesium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. Ionophore - Wikipedia [en.wikipedia.org]

- 6. Magnesium ionophore I Selectophore®,functiontested 75513-72-3 [sigmaaldrich.com]

- 7. 镁离子载体 VI Selectophore™, function tested | Sigma-Aldrich [sigmaaldrich.com]

- 8. moleculardepot.com [moleculardepot.com]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

A Senior Application Scientist's Guide to Magnesium Ionophore VII in the Study of Cellular Magnesium Homeostasis

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of Magnesium Ionophore VII (ETH 5220) as a critical tool for the investigation of cellular magnesium homeostasis. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles, experimental design considerations, and data interpretation strategies necessary for robust and reproducible results. We will explore the mechanism of action, detail validated experimental workflows, and provide troubleshooting insights grounded in field-proven experience.

Part 1: The Crucial Role of Magnesium and the Challenge of Its Measurement

Magnesium (Mg²⁺) is the second most abundant intracellular cation and a critical cofactor for a vast number of enzymatic reactions, fundamentally impacting cellular metabolism, signal transduction, and nucleic acid stability.[1][2] Despite its importance, accurately measuring intracellular free Mg²⁺ concentrations ([Mg²⁺]i) has historically been challenging. This is because the majority of cellular magnesium is bound to ATP, other nucleotides, and proteins, with only a small fraction existing in its free, ionized form.[1][2] Standard serum magnesium tests are often inadequate as they do not reflect the intracellular status.[3] This has created a significant barrier to understanding the dynamic regulation of Mg²⁺ homeostasis and its role in pathophysiology.[4]

The development of selective ionophores, such as Magnesium Ionophore VII, has been instrumental in overcoming this hurdle. An ionophore is a lipid-soluble molecule that can reversibly bind a specific ion, creating a complex that can diffuse across a biological membrane. This property can be harnessed to create ion-selective electrodes or to facilitate the transport of ions across membranes in experimental systems.

Part 2: Magnesium Ionophore VII - A Detailed Examination

Magnesium Ionophore VII, also known as ETH 5220, is a neutral carrier ionophore with high selectivity for Mg²⁺ over other physiologically relevant cations like Ca²⁺, K⁺, and Na⁺. This selectivity is paramount for accurately measuring [Mg²⁺]i in the complex ionic milieu of the cell.

Mechanism of Action

Magnesium Ionophore VII operates by selectively encapsulating a magnesium ion within its molecular structure. This complexation allows the otherwise membrane-impermeable Mg²⁺ to be shuttled across lipid bilayers. In the context of an ion-selective electrode (ISE), this binding event at the electrode's membrane surface generates a potential difference that is proportional to the concentration of free Mg²⁺ in the sample. This allows for direct potentiometric measurement of [Mg²⁺].

Alternatively, when introduced to living cells, it can be used to experimentally manipulate intracellular Mg²⁺ levels by facilitating the transport of Mg²⁺ across the cell membrane, down its electrochemical gradient. This application is crucial for studying cellular responses to changes in [Mg²⁺]i.

Key Properties and Selectivity

A thorough understanding of the ionophore's properties is essential for designing and interpreting experiments. The selectivity of an ionophore is a critical parameter, quantified by the potentiometric selectivity coefficient, Kpot(Mg,J), where J is the interfering ion. The logarithmic form, log Kpot(Mg,J), is commonly used, with more negative values indicating a higher preference for Mg²⁺.

| Property | Value | Source |

| Log K_MgCa | ~ -1.9 | [5] |

| Log K_MgK | ~ -3.3 | [5] |

| Log K_MgNa | ~ -3.9 | [5] |

| Optimal pH range | 3 to 8.5 | [6] |

Note: These values are representative and can be influenced by the specific composition of the ion-selective membrane.

Part 3: Experimental Design and Protocols

The successful application of Magnesium Ionophore VII hinges on meticulous experimental design and execution. Here, we provide a detailed protocol for its use in creating ion-selective microelectrodes, a gold-standard technique for direct [Mg²⁺]i measurement.

Fabrication of Mg²⁺-Selective Microelectrodes

This protocol outlines the fabrication of single-barreled, liquid membrane Mg²⁺-selective microelectrodes. This technique allows for real-time, quantitative measurements of [Mg²⁺]i within single cells.

Caption: Workflow for fabricating a Mg²⁺-selective microelectrode.

-

Glass Preparation:

-

Pull single-barreled borosilicate glass capillaries to a fine tip (0.1-0.5 µm diameter) using a micropipette puller.

-

Bake the pulled pipettes overnight at 200°C to ensure they are completely dry and sterile.

-

To render the inner surface of the pipettes hydrophobic, which is crucial for retaining the organic liquid ionophore, vapor silanize them with dichlorodimethylsilane (DCDMS) for approximately 1 minute. This should be done in a fume hood with appropriate personal protective equipment.

-

Bake the silanized pipettes again at 100-120°C for at least 1 hour to cure the silane coat and remove any residual DCDMS.

-

-

Electrode Filling:

-

Prepare the Mg²⁺-selective ionophore cocktail. A representative formulation includes Magnesium Ionophore VII, a lipophilic cation exchanger such as potassium tetrakis(4-chlorophenyl)borate, and a membrane solvent like 2-nitrophenyl octyl ether, all dissolved in a polymer matrix, typically high molecular weight poly(vinyl chloride) (PVC).[7]

-

Backfill the microelectrode with a filtered (0.2 µm) solution of 100 mM MgCl₂. This serves as the internal reference solution.

-

Introduce a small column of the Mg²⁺-selective ionophore cocktail into the very tip of the microelectrode by front-filling under a microscope. The cocktail will displace the aqueous backfilling solution at the tip, forming the ion-selective membrane.

-

-

Calibration:

-

Calibration is a critical, non-negotiable step to ensure data accuracy.

-

Prepare a series of calibration solutions with known free Mg²⁺ concentrations (e.g., 0.1, 1, 10 mM MgCl₂), maintaining a constant ionic background to mimic physiological conditions.

-

Measure the potential difference (in millivolts) between the Mg²⁺-selective microelectrode and a reference electrode in each calibration solution.[8][9]

-

Plot the potential difference against the logarithm of the Mg²⁺ concentration. The resulting calibration curve should be linear within the physiological range, with a slope (the Nernstian slope) of approximately +29 mV per tenfold change in Mg²⁺ concentration at room temperature.[6]

-

In-Situ Manipulation of Intracellular Mg²⁺

Magnesium Ionophore VII can also be used to artificially alter [Mg²⁺]i to study the downstream consequences. By incubating cells with the ionophore in the presence of varying extracellular Mg²⁺ concentrations, one can clamp the intracellular concentration to a desired level.[10][11]

Caption: Mechanism of ionophore-mediated Mg²⁺ transport.

-

Cytotoxicity: Prolonged exposure to ionophores can be cytotoxic.[12] It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time that allows for Mg²⁺ transport without compromising cell viability. An MTT assay or similar viability test is recommended.[13][14]

-

Off-target effects: While highly selective, extreme ionic gradients could potentially lead to minor transport of other ions. Appropriate control experiments, such as using a vehicle-only control (e.g., DMSO), are essential.

-

Cellular Buffering: The cell's own Mg²⁺ buffering capacity will influence the kinetics of [Mg²⁺]i change. The observed effects will be a combination of the ionophore's activity and the cell's homeostatic responses.[1]

Part 4: Data Interpretation and Troubleshooting

Accurate data interpretation requires an awareness of potential artifacts and a systematic approach to troubleshooting.

| Problem | Potential Cause | Solution |

| Low Nernstian slope during calibration | Poor silanization; contamination of the ionophore cocktail; cracked or blocked electrode tip. | Re-fabricate the electrode, ensuring a thorough silanization process and using fresh, clean solutions. Visually inspect the tip under high magnification. |

| Drifting electrode potential | Unstable reference electrode; leakage at the electrode tip; temperature fluctuations. | Check the reference electrode connection; ensure a good seal at the tip. Maintain a constant temperature for all solutions and the experimental setup.[15] |

| No change in potential upon cell impalement | Cell membrane did not seal around the electrode; electrode tip is blocked. | Gently advance the electrode further into the cell; if blocked, use a new electrode. Ensure the cell is healthy and has a stable membrane potential. |

| Unexpected cellular response in manipulation experiments | Ionophore cytotoxicity; off-target effects of the ionophore or vehicle. | Perform viability assays. Include vehicle-only controls and ionophore controls with normal extracellular Mg²⁺. |

Part 5: Conclusion and Future Perspectives